molecular formula C18H19N3OS B2823425 (Z)-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile CAS No. 1164538-74-2

(Z)-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile

Cat. No. B2823425
CAS RN: 1164538-74-2
M. Wt: 325.43
InChI Key: KHYZCHKQJMVAGA-VLGSPTGOSA-N
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Description

(Z)-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile is a useful research compound. Its molecular formula is C18H19N3OS and its molecular weight is 325.43. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stereochemistry in Ionic Reactions

The stereochemical behavior of thiazole derivatives, including the (Z)-isomer of compounds similar to the one , has been studied in the context of ionic reactions. For example, the piperidine-catalyzed addition of thiols to acetylenic ketones, which includes phenylacetylenes, results in the formation of (Z)-isomers under certain conditions. These findings contribute to understanding the stereochemical outcomes in organic synthesis involving such compounds (Omar & Basyouni, 1974).

Synthesis and Biological Activities

Compounds containing thiazole and piperidine units have been synthesized and evaluated for their biological activities. For instance, derivatives with piperidine and thiazole structures demonstrated significant anti-arrhythmic activity, highlighting the potential medicinal value of such compounds (Abdel‐Aziz et al., 2009).

Metal Complex Synthesis

The synthesis of metal dithiocarbamate complexes using precursors that contain piperidine and nitrile groups, similar to the compound , has been explored. These complexes are characterized using various spectroscopic methods and exhibit unique structural features that are of interest in inorganic chemistry and materials science (Halimehjani et al., 2015).

Heterocyclic Chemistry

In the realm of heterocyclic chemistry, compounds with structures similar to (Z)-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile are used as intermediates in the synthesis of various heterocyclic compounds. These syntheses contribute to the development of new molecules with potential applications in pharmaceuticals and material science (Hassan et al., 2008).

Catalysis and Polymer Chemistry

The application of piperidine derivatives in catalysis and polymer chemistry has been investigated. For instance, compounds containing piperidine units have been used in the oligomerization of ethylene, demonstrating their utility in catalytic processes (Speiser et al., 2004).

Photochromic and Fluorescence Studies

Compounds structurally related to (Z)-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile have been studied for their photochromic and fluorescence properties. Such studies are essential for understanding the behavior of these compounds under different lighting conditions, which is crucial for their potential applications in optical materials and sensors (Taguchi et al., 2011).

properties

IUPAC Name

(2Z)-2-(4-methyl-3-phenyl-1,3-thiazol-2-ylidene)-3-oxo-3-piperidin-1-ylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-14-13-23-18(21(14)15-8-4-2-5-9-15)16(12-19)17(22)20-10-6-3-7-11-20/h2,4-5,8-9,13H,3,6-7,10-11H2,1H3/b18-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYZCHKQJMVAGA-VLGSPTGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C(C#N)C(=O)N2CCCCC2)N1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CS/C(=C(/C#N)\C(=O)N2CCCCC2)/N1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile

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